molecular formula C14H13NO2 B12997073 6-(2-Methoxyphenyl)-2-methylnicotinaldehyde

6-(2-Methoxyphenyl)-2-methylnicotinaldehyde

Cat. No.: B12997073
M. Wt: 227.26 g/mol
InChI Key: NHYVJIXCMUBGNL-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)-2-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a methoxyphenyl group attached to the sixth position of the nicotinaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyphenyl)-2-methylnicotinaldehyde typically involves the reaction of 2-methoxybenzaldehyde with 2-methylpyridine under specific conditions. One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of solvents such as acetonitrile or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyphenyl)-2-methylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-(2-Methoxyphenyl)-2-methylnicotinic acid.

    Reduction: 6-(2-Methoxyphenyl)-2-methylnicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-Methoxyphenyl)-2-methylnicotinaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2-Methoxyphenyl)-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the methoxyphenyl group may interact with hydrophobic pockets within biological molecules, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Methoxyphenyl)-2-methylnicotinaldehyde is unique due to its specific structural features, including the combination of a methoxyphenyl group and a nicotinaldehyde core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C14H13NO2/c1-10-11(9-16)7-8-13(15-10)12-5-3-4-6-14(12)17-2/h3-9H,1-2H3

InChI Key

NHYVJIXCMUBGNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=CC=C2OC)C=O

Origin of Product

United States

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